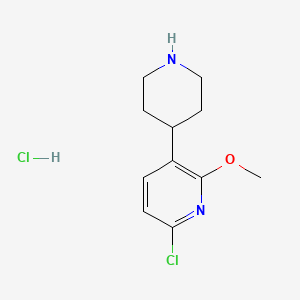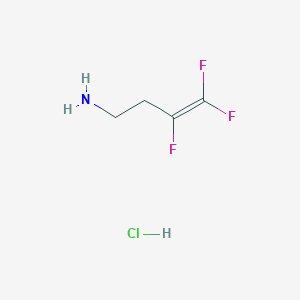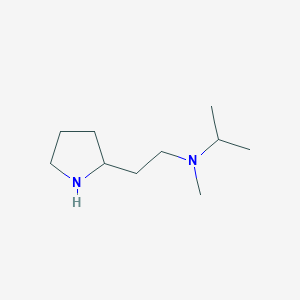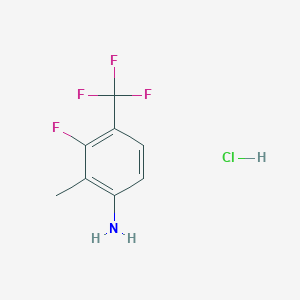
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride is a fluorine-containing compound with significant applications in various fields such as biochemistry, pesticides, and functional materials. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves multiple steps. One method includes dissolving a precursor compound in an organic solvent and reacting it with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection. The intermediate product is then reacted with hydrogen chloride in an organic solvent to obtain the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to achieve higher yields and simpler synthesis operations. The use of mild reaction conditions and efficient catalysts is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, tert-butyl carbamate, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce various derivatives of the original compound .
Scientific Research Applications
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride stands out due to its specific arrangement of fluorine and methyl groups, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, bioavailability, and metabolic stability .
Properties
Molecular Formula |
C8H8ClF4N |
|---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
3-fluoro-2-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-6(13)3-2-5(7(4)9)8(10,11)12;/h2-3H,13H2,1H3;1H |
InChI Key |
ZRXPYMMPYBOISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
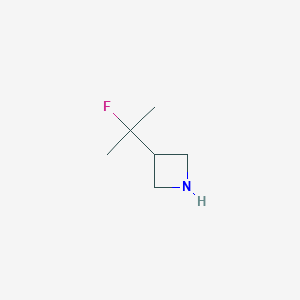


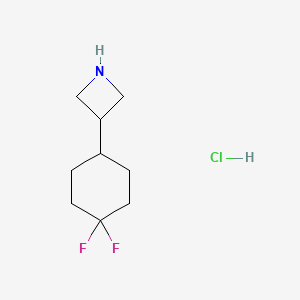
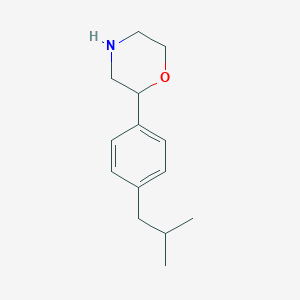
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
